molecular formula C28H38N4O4 B149453 Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)- CAS No. 78949-95-8

Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-

Cat. No. B149453
CAS RN: 78949-95-8
M. Wt: 494.6 g/mol
InChI Key: DLWLXTLRGQWGPC-XIWKFBMMSA-N
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Description

22-NBD Cholesterol, also known as 22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol, is a fluorescent analog of cholesterol. This compound contains a fluorescent nitrobenzoxadiazole group, making it an environment-sensitive probe that localizes in the membrane’s interior. It is particularly useful for investigating lipid transport processes and lipid-protein interactions .

Scientific Research Applications

22-NBD Cholesterol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-NBD Cholesterol involves the introduction of a nitrobenzoxadiazole group to the cholesterol molecule. The reaction typically starts with cholesterol, which undergoes a series of chemical transformations to introduce the fluorescent moiety. The reaction conditions often involve the use of organic solvents such as chloroform or acetonitrile to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 22-NBD Cholesterol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

22-NBD Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the reactions involving 22-NBD Cholesterol include organic solvents like chloroform and acetonitrile, as well as specific enzymes such as cholesterol-oxidase. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal enzyme activity and reaction efficiency .

Major Products

The major product formed from the enzymatic transformation of 22-NBD Cholesterol by cholesterol-oxidase is 22-NBD-cholestenone. This product retains the fluorescent properties of the original compound, making it useful for further studies and applications .

Mechanism of Action

The mechanism of action of 22-NBD Cholesterol involves its interaction with cellular membranes and enzymes. The fluorescent moiety allows it to integrate into the membrane’s interior, where it can interact with various proteins and enzymes involved in lipid transport and metabolism. For example, its interaction with cholesterol-oxidase involves binding to the enzyme’s active center, facilitating the transformation into 22-NBD-cholestenone .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 22-NBD Cholesterol include:

Uniqueness

What sets 22-NBD Cholesterol apart from these similar compounds is its specific fluorescent properties, which make it highly sensitive to environmental changes within the membrane. This sensitivity allows for more precise and detailed studies of lipid transport and protein-lipid interactions .

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O4/c1-16(15-29-23-8-9-24(32(34)35)26-25(23)30-36-31-26)20-6-7-21-19-5-4-17-14-18(33)10-12-27(17,2)22(19)11-13-28(20,21)3/h4,8-9,16,18-22,29,33H,5-7,10-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWLXTLRGQWGPC-XIWKFBMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78949-95-8
Record name N-(7-Nitrobenz-2-oxa-1,3-diazole)-23,24-dinor-5-cholen-22-amine-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078949958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-
Reactant of Route 2
Reactant of Route 2
Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-
Reactant of Route 3
Reactant of Route 3
Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-
Reactant of Route 4
Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-
Reactant of Route 5
Reactant of Route 5
Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-
Reactant of Route 6
Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-

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